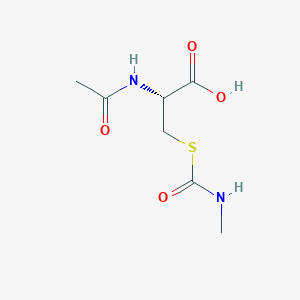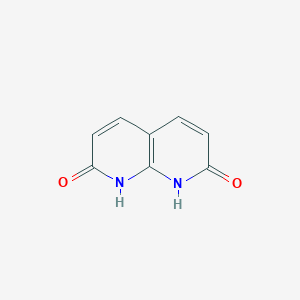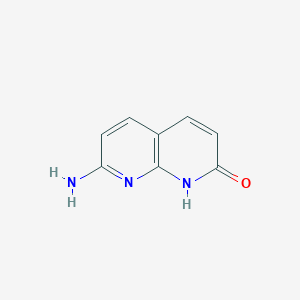
N-Acetil-S-(N-metilcarbamoyl)-L-cisteína
Descripción general
Descripción
N-Acetyl-S-(N-methylcarbamoyl)cysteine, also known as N-amcc or S-(N-methylcarbamoyl)-N-acetylcysteine, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. N-Acetyl-S-(N-methylcarbamoyl)cysteine is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
AMCC is a N-acyl-amino acid.
Aplicaciones Científicas De Investigación
Biomonitorización de la Exposición Ocupacional
AMCC se utiliza en estudios de biomonitorización para evaluar la correlación entre la excreción de N-metilformamida (NMF) y los niveles de exposición a N,N-dimetilformamida (DMF) entre los sujetos expuestos ocupacionalmente . La excreción de AMCC representa un índice de la exposición promedio durante varios días laborables anteriores .
Toxicología Industrial
En el campo de la toxicología industrial, AMCC se utiliza para monitorear a los trabajadores expuestos a N,N-dimetilformamida . El método utiliza cromatografía líquida de alta resolución (HPLC), con un detector UV a 436 nm . Este método es sensible, específico y puede utilizarse en laboratorios de toxicología industrial con instrumentación limitada .
Salud Ambiental
AMCC se utiliza en el campo de la salud ambiental para determinar los niveles de N,N-dimetilformamida en el medio ambiente . Esto se hace analizando muestras de orina de personas sin exposición ocupacional .
Salud Pública
En salud pública, AMCC se utiliza para monitorear la exposición de la población general a N,N-dimetilformamida . Esto se hace determinando los niveles de AMCC en muestras de orina de la población general .
Salud y Seguridad Ocupacional
AMCC se utiliza en salud y seguridad ocupacional para establecer límites de exposición para los trabajadores. <a data-citationid="4f1c3da4-99ef-6ff3-ba96-4afc89310c5e-30-group" h="ID=SERP,5015.1"
Mecanismo De Acción
Target of Action
AMCC, also known as N-Acetyl-S-(N-methylcarbamoyl)cysteine or S-(N-Methylcarbamoyl)-N-acetylcysteine, is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom
Mode of Action
The mode of action of AMCC involves carbamoylation, a process that is thought to be one of the most important reactions occurring in an organism after exposure to nitrosoureas, methylformamides, or isocyanates . Carbamoylation of glutathione, peptides, and DNA is known to occur after occupational exposure . AMCC is the degradation product of N-methylcarbamoylated glutathione .
Biochemical Pathways
It is known that amcc can be formed in two ways . The first possibility is the dietary intake of isothiocyanates, especially methyl isothiocyanate, which is a component of wine and cruciferous vegetables (such as cabbage, turnips, and cress) . During the metabolism of isothiocyanates in humans, the sulfur is partly exchanged for oxygen resulting in the formation of the corresponding isocyanate derivatives . The other possibility is the physiological formation of AMCC. In humans, this may occur via a two-step process: carbamoylation and methylation, or vice versa .
Pharmacokinetics
The pharmacokinetics of AMCC involve its detection in urine samples . A sensitive and specific method (gas chromatography-mass spectrometry, GC-MS) was used to investigate the levels of AMCC in urine samples from persons without occupational exposure . The mean recovery for AMCC was determined to be between 79.2% and 85.6% .
Result of Action
AMCC was identified in about 95% of urine samples, and the standard deviation for the level of AMCC excreted was low .
Action Environment
The action environment of AMCC can be influenced by dietary intake and physiological formation . Dietary intake of isothiocyanates, especially methyl isothiocyanate, can lead to the formation of AMCC . Physiological formation seems to be the more probable pathway, as AMCC was identified in about 95% of urine samples .
Análisis Bioquímico
Biochemical Properties
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine interacts with several enzymes, proteins, and other biomolecules. It is a product of the metabolism of DMF, and its presence can be used as an indicator of exposure to DMF . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine influences cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the level of exposure to the compound.
Molecular Mechanism
The molecular mechanism of action of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects can lead to changes in cell function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine can vary with different dosages in animal models . At high doses, the compound can have toxic or adverse effects.
Metabolic Pathways
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPNYMMDLFYDL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146174 | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103974-29-4 | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103974-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103974294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)





![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)



![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
